
3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amide group, and methoxy groups would all contribute to the overall structure. These groups could potentially participate in various intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis or reduction reactions. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could potentially increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of this benzamide derivative suggests it could have significant total antioxidant capacity, free radical scavenging ability, and metal chelating activity. These properties are essential in the development of new therapeutic agents for diseases where oxidative stress plays a role .
Antibacterial Properties
Benzamide compounds, including this one, have shown promising antibacterial activities . They have been tested against various gram-positive and gram-negative bacteria. The effectiveness of these compounds can lead to the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern .
Drug Discovery and Development
The structural features of benzamides make them valuable in drug discovery . They can serve as intermediates in the synthesis of more complex molecules or as a scaffold for developing new pharmacologically active compounds. Their versatility in chemical modifications makes them suitable candidates for a wide range of therapeutic areas .
Industrial Applications
Beyond medical applications, benzamides have utility in industrial sectors . They are used in the plastic and rubber industry, paper industry, and agriculture. Their chemical stability and reactivity make them suitable for various industrial processes, including as additives or catalysts .
Cancer Treatment
Some benzamide derivatives have been identified to have potential in cancer treatment . They can act as inhibitors of certain pathways involved in cancer cell proliferation. Research into the specific activities of this compound could lead to new treatments for various types of cancer .
Boron Neutron Capture Therapy (BNCT)
Benzamide compounds have been explored for their role in BNCT , a targeted radiotherapy for cancer. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, leading to cell death. This compound’s structure suggests it could be a candidate for such therapies .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s known that benzamides can interact with various targets in the body, leading to a wide range of effects . For instance, some benzamides show anti-platelet activity , which could be due to their interaction with platelet activation pathways.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential wide range of activities. For instance, its antioxidant activity could be linked to the body’s oxidative stress pathways . Its antimicrobial and antifungal activities suggest it may interfere with the growth and reproduction pathways of microorganisms .
Pharmacokinetics
The pharmacokinetics of benzamides can vary widely depending on their chemical structure . These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antioxidant activity, it could help neutralize harmful free radicals in the body . Its antimicrobial and antifungal activities suggest it could inhibit the growth of certain microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the body could interact with the compound, potentially altering its effects .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-17-7-5-4-6-15(17)12-23-20(26)11-16-13-31-22(24-16)25-21(27)14-8-9-18(29-2)19(10-14)30-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGSDTOUAUCKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

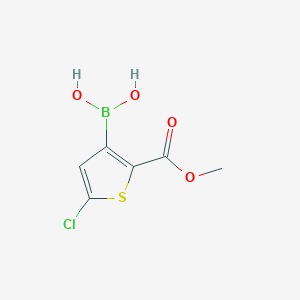


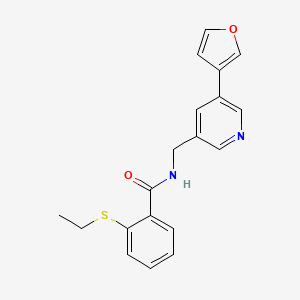
![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)
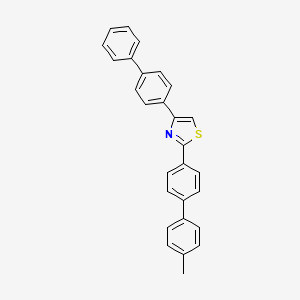
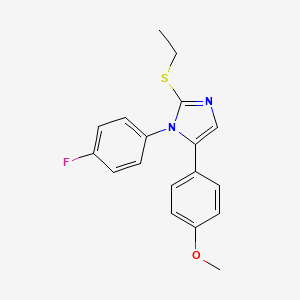
![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)
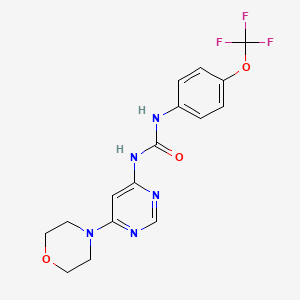

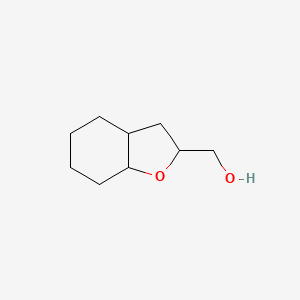
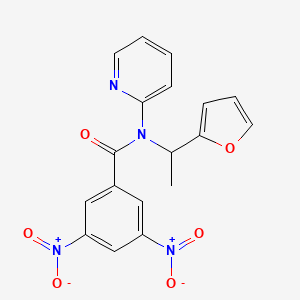
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)